2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile
Description
2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a methoxy group, a nitro group, a carbonitrile group, and a keto group attached to a pyridine ring
Properties
IUPAC Name |
2-methoxy-5-nitro-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c1-14-7-4(3-8)2-5(10(12)13)6(11)9-7/h2H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTXODMFVHEDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=O)N1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methoxy-5-nitropyridine with a suitable nitrile source in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and antiviral properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-nitropyridine
- 6-oxo-1,6-dihydropyridine-3-carbonitrile
- 5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile
Uniqueness
2-methoxy-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the combination of functional groups attached to the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
